molecular formula C9H20N3O2+ B1588669 N-alpha-Acetyl-L-lysine-N-methylamide monohydrate CAS No. 81013-00-5

N-alpha-Acetyl-L-lysine-N-methylamide monohydrate

Cat. No.: B1588669
CAS No.: 81013-00-5
M. Wt: 202.27 g/mol
InChI Key: FECUPDBTEVPIIE-QMMMGPOBSA-O
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Description

N-alpha-Acetyl-L-lysine-N-methylamide monohydrate is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamido group, an amino group, and a methyl group attached to a hexanamide backbone The hydrate form indicates that the compound contains water molecules integrated into its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Acetyl-L-lysine-N-methylamide monohydrate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-acetamido-6-aminohexanoic acid and N-methylamine.

    Amidation Reaction: The key step involves the amidation reaction, where the carboxylic acid group of (S)-2-acetamido-6-aminohexanoic acid reacts with N-methylamine to form the amide bond. This reaction is usually carried out in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Hydration: The final step involves the incorporation of water molecules into the structure to form the hydrate. This can be achieved by crystallizing the compound from an aqueous solution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.

    Hydration: The purified compound is then hydrated by exposing it to controlled humidity or by crystallizing it from water.

Chemical Reactions Analysis

Types of Reactions

N-alpha-Acetyl-L-lysine-N-methylamide monohydrate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-alpha-Acetyl-L-lysine-N-methylamide monohydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-alpha-Acetyl-L-lysine-N-methylamide monohydrate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Acetamido-6-aminohexanoic acid: Lacks the N-methyl group.

    N-Methylhexanamide: Lacks the acetamido and amino groups.

    Hexanamide: Lacks the acetamido, amino, and N-methyl groups.

Uniqueness

N-alpha-Acetyl-L-lysine-N-methylamide monohydrate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrate form also influences its physical properties and stability.

Properties

CAS No.

81013-00-5

Molecular Formula

C9H20N3O2+

Molecular Weight

202.27 g/mol

IUPAC Name

[(5S)-5-acetamido-6-(methylamino)-6-oxohexyl]azanium

InChI

InChI=1S/C9H19N3O2/c1-7(13)12-8(9(14)11-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,14)(H,12,13)/p+1/t8-/m0/s1

InChI Key

FECUPDBTEVPIIE-QMMMGPOBSA-O

Isomeric SMILES

CC(=O)N[C@@H](CCCC[NH3+])C(=O)NC

SMILES

CC(=O)NC(CCCC[NH3+])C(=O)NC

Canonical SMILES

CC(=O)NC(CCCC[NH3+])C(=O)NC

sequence

K

Origin of Product

United States

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